3-Fluorophthalonitril

Übersicht

Beschreibung

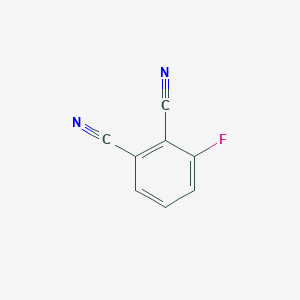

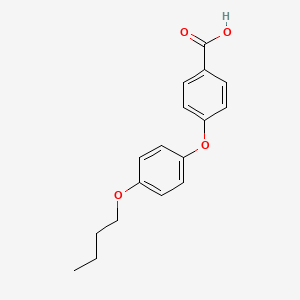

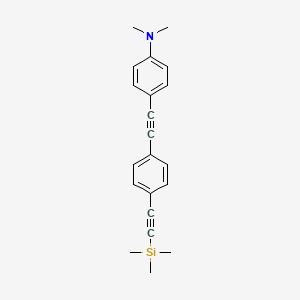

3-Fluorophthalonitrile is a chemical compound with the IUPAC name 3-fluorophthalonitrile . It has a molecular weight of 146.12 and its InChI code is 1S/C8H3FN2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3H . It is a solid at room temperature .

Synthesis Analysis

The synthesis of fluorinated phthalocyanines, which includes 3-Fluorophthalonitrile, involves bearing fluorine atoms and/or perfluorinated alkyl or aryl groups . The synthesis of tetrafluoro-substituted MPc derivatives from 3-fluorophthalonitrile and the salts of corresponding metals is carried out at a characteristic synthesis temperature of 220 °C .Molecular Structure Analysis

The molecular structure of 3-Fluorophthalonitrile is represented by the InChI code 1S/C8H3FN2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3H . The compound has a molar refractivity of 36.0±0.4 cm^3 and a polarizability of 14.3±0.5 10^-24 cm^3 .Physical And Chemical Properties Analysis

3-Fluorophthalonitrile has a density of 1.3±0.1 g/cm^3, a boiling point of 294.9±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . The compound has an enthalpy of vaporization of 53.5±3.0 kJ/mol and a flash point of 132.2±23.2 °C . It has an index of refraction of 1.539 .Wissenschaftliche Forschungsanwendungen

Elektronik und molekulare Bauelemente

3-Fluorophthalonitril ist ein Vorläufer für fluorierte Phthalocyanine, die für die Entwicklung der molekularen Elektronik von entscheidender Bedeutung sind. Diese Verbindungen werden in Komponenten von Dioden, organischen Dünnschichttransistoren und Hybridmaterialien für Photovoltaikanwendungen eingesetzt . Die Einführung von Fluoratomen oder perfluorierten Alkyl- oder Arylgruppen in Phthalocyanine beeinflusst ihre physikalisch-chemischen Eigenschaften erheblich und macht sie für elektronische Geräte geeignet.

Medizin und Bildgebung

Im medizinischen Bereich werden Fluoratome, einschließlich derer aus this compound, in kleine Moleküle für bildgebende Verfahren integriert. Die Größe, Elektronegativität und Fähigkeit des Fluoratoms, metabolische Oxidationsstellen zu blockieren, machen es wertvoll in Medikamenten und Bildgebungsmitteln. Es trägt zur Entwicklung von Kontrastmitteln für die biomolekulare Bildgebung und radiomarkierten Fluoratomen für die PET-Bildgebung zur Früherkennung von Krankheiten bei .

Materialwissenschaft

This compound ist an der Synthese von Hochleistungs-Phthalonitrilharzen beteiligt. Diese Harze weisen einzigartige Eigenschaften wie geringe dielektrische Verluste, hohe thermische Stabilität und mechanische Eigenschaften auf, wodurch sie für elektronische Anwendungen wie Dielektrika, Strahlenschutzmaterialien und elektromagnetische Störschutzmaterialien geeignet sind .

Chemische Synthese

Diese Verbindung dient als Baustein in der chemischen Synthese, insbesondere bei der Herstellung von α-substituierten Tetrafluorphthalocyaninen. Diese Derivate werden entweder aus Dimethyl-3-fluorphthalat oder durch nucleophile Substitution aus 3-Nitrophthalonitril synthetisiert, was die Vielseitigkeit von this compound in der synthetischen Chemie zeigt .

Analytische Chemie

Die Derivate von this compound werden in der analytischen Chemie zur Synthese verschiedener analytischer Reagenzien verwendet. Seine Eigenschaften ermöglichen die Entwicklung neuer analytischer Methoden und verbessern die Leistung bestehender Techniken, was zu einer genaueren und empfindlicheren Analyse beiträgt .

Industrielle Anwendungen

In industriellen Umgebungen wird this compound bei der Herstellung von Farbstoffen, Pigmenten und anderen Materialien eingesetzt, die die einzigartigen Eigenschaften fluorierter Verbindungen erfordern. Seine Rolle bei der Synthese komplexer Industriechemikalien unterstreicht seine Bedeutung in verschiedenen Fertigungsprozessen .

Safety and Hazards

Wirkmechanismus

Target of Action

3-Fluorophthalonitrile is a fluorinated derivative of phthalocyanines . Phthalocyanines are widely used as dyes and pigments, materials for different optical, electronic, and photoelectronic devices . They have wide application perspectives in other fields including medicine . The useful properties of phthalocyanines are strongly influenced by substituents present in benzene rings, and introduction of electronegative fluorine atoms or perfluorinated alkyl or aryl groups is an important tool for tuning properties of phthalocyanines and related macrocycles .

Mode of Action

It is known that the introduction of fluorine atoms or perfluorinated alkyl or aryl groups can significantly alter the properties of phthalocyanines . This suggests that 3-Fluorophthalonitrile may interact with its targets in a unique manner, potentially leading to changes in their function or activity.

Biochemical Pathways

Fluorinated phthalocyanines are known to be used in molecular electronics as components of diodes, hybrid materials for photovoltaic applications, organic thin film transistors, etc; in catalytic oxidation of hydrocarbons and reduction of oxygen, and in medicine as well . This suggests that 3-Fluorophthalonitrile may influence a variety of biochemical pathways, depending on its specific application.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its log Kp (skin permeation) is -6.15 cm/s . The compound’s lipophilicity (Log Po/w) is 1.33 (iLOGP), 1.46 (XLOGP3), 1.99 (WLOGP), 1.2 (MLOGP), and 2.19 (SILICOS-IT), with a consensus Log Po/w of 1.63 .

Action Environment

Biochemische Analyse

Biochemical Properties

3-Fluorophthalonitrile plays a significant role in biochemical reactions, particularly in the synthesis of fluorinated phthalocyanines. These compounds are used in various applications, including dyes, pigments, and materials for optical and electronic devices . In biochemical contexts, 3-Fluorophthalonitrile interacts with enzymes and proteins involved in the synthesis of these phthalocyanines. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, facilitating the incorporation of the fluorine atom into the final product.

Cellular Effects

The effects of 3-Fluorophthalonitrile on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of the fluorine atom can affect the electron distribution within the molecule, leading to changes in how it interacts with cellular components. These interactions can result in the modulation of signaling pathways that control cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 3-Fluorophthalonitrile exerts its effects through specific binding interactions with biomolecules. The fluorine atom in the compound can form strong hydrogen bonds and van der Waals interactions with amino acids in proteins, leading to enzyme inhibition or activation. Additionally, 3-Fluorophthalonitrile can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Fluorophthalonitrile can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Fluorophthalonitrile is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to 3-Fluorophthalonitrile in in vitro and in vivo studies has shown that it can cause changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 3-Fluorophthalonitrile vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Toxic or adverse effects have been observed at high doses, including cellular apoptosis and tissue damage. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

3-Fluorophthalonitrile is involved in several metabolic pathways, particularly those related to the synthesis of fluorinated compounds. The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites within the cell. The presence of the fluorine atom can also influence the reactivity and stability of the metabolic intermediates .

Transport and Distribution

Within cells and tissues, 3-Fluorophthalonitrile is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the localization and accumulation of 3-Fluorophthalonitrile within specific cellular compartments, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of 3-Fluorophthalonitrile is an important factor in its biochemical activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization patterns can affect the activity and function of 3-Fluorophthalonitrile, as well as its interactions with other biomolecules within the cell .

Eigenschaften

IUPAC Name |

3-fluorobenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3FN2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPTYURANIHAPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474794 | |

| Record name | 3-fluorophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65610-13-1 | |

| Record name | 3-Fluoro-1,2-benzenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65610-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-fluorophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Tert-butylsulfanyl)phenyl]methanol](/img/structure/B1314774.png)

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1314784.png)

![2,20-Dichloro-13,31-diethyl-4,22-dioxa-13,18,31,36-tetrazanonacyclo[19.15.0.03,19.05,17.06,14.07,12.023,35.024,32.025,30]hexatriaconta-1(36),2,5(17),6(14),7,9,11,15,18,20,23(35),24(32),25,27,29,33-hexadecaene](/img/structure/B1314786.png)

![5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1314791.png)

![Ethyl 5-boc-4,5,6,7-tetrahydrothieno[3,2-C]pyridine-2-methanol](/img/structure/B1314793.png)